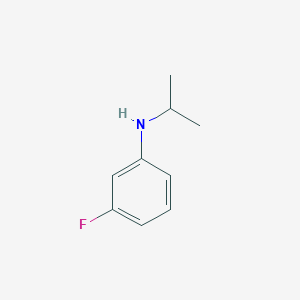

N-Isopropyl-3-fluoroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of fluorinated anilines, such as N-Isopropyl-3-fluoroaniline, often involves the functionalization of aromatic rings with fluorine atoms, followed by the introduction of the isopropyl group on the nitrogen atom. A common approach for the fluorination of aromatic compounds includes electrophilic aromatic substitution reactions, where a fluorine source reacts with an aromatic ring in the presence of a Lewis acid catalyst. Subsequent alkylation of the aniline nitrogen with isopropylating agents yields the N-isopropyl-3-fluoroaniline. The synthesis of related compounds has been demonstrated through various methods, including direct fluorination techniques and the use of fluorine-containing precursors (Testa et al., 2018).

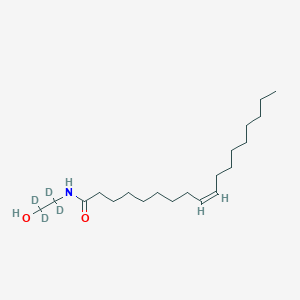

Molecular Structure Analysis

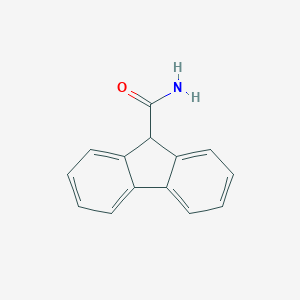

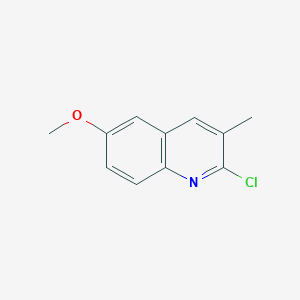

The molecular structure of N-Isopropyl-3-fluoroaniline is characterized by its aniline backbone, the meta-substituted fluorine atom, and the isopropyl group attached to the nitrogen atom. The presence of the fluorine atom can significantly influence the electronic properties of the molecule due to fluorine's high electronegativity. This can affect the reactivity and interaction of the compound with biological systems or during chemical reactions. Structural analysis through methods such as X-ray crystallography and NMR spectroscopy provides detailed insights into the conformation and electronic distribution within the molecule (Saeed et al., 2011).

Chemical Reactions and Properties

N-Isopropyl-3-fluoroaniline participates in typical aniline reactions, such as electrophilic substitution, due to the amino group's nucleophilicity. The fluorine atom at the meta position can influence the compound's reactivity, potentially directing electrophilic substitutions to specific positions on the aromatic ring. The compound can also undergo reactions typical of isopropylated amines, including oxidation and dealkylation under certain conditions. The introduction of the fluorine atom can enhance the stability of the molecule against certain chemical transformations, making it a valuable intermediate in organic synthesis (Kwon et al., 1997).

Applications De Recherche Scientifique

Biophysical and Biomedical Applications

One remarkable application of N-Isopropyl-3-fluoroaniline, or compounds with similar fluoroaniline structures, is in the domain of Radiative Decay Engineering (RDE). RDE involves modifying the emission of fluorophores by altering their radiative decay rates, which can significantly impact the efficiency and specificity of fluorescence-based methods in both biophysical research and biomedical diagnostics. Such modifications can enhance the quantum yields of low quantum yield chromophores, decrease lifetimes, and direct emission in specific directions, offering new opportunities in fluorescence spectroscopy and imaging (Lakowicz, 2001).

Fluorescence Guided Surgery Systems

Fluorophores, including derivatives of fluoroaniline, have found significant application in fluorescence-guided surgery (FGS) systems. These systems leverage the unique properties of fluorophores to enhance the visibility of tissues, aiding in more precise surgical interventions. The development of new molecular tracers and the continuous improvement of FGS technology represent a paradigm shift in utilizing molecular information for surgical decisions, showcasing the critical role of fluorinated compounds in advancing medical technologies (DSouza et al., 2016).

Fluoropolymers and Material Science

In the realm of material science, the introduction of fluorine atoms into polymers, a process in which fluoroaniline derivatives could play a role, has been instrumental in creating materials with remarkable properties. Fluoropolymers, for instance, exhibit exceptional resistance to solvents, acids, and bases, high thermal stability, and unique electrical properties. These materials have wide-ranging applications, including in the aerospace, automotive, and electronics industries, underscoring the versatility and importance of fluorine-containing compounds (Forsythe & Hill, 2000; Puts et al., 2019).

Fluorinated Liquid Crystals

Fluorinated compounds, including those related to N-Isopropyl-3-fluoroaniline, play a crucial role in the development of liquid crystals with enhanced properties. The incorporation of fluorine atoms into liquid crystal molecules can significantly affect their melting points, mesophase morphology, and transition temperatures, among other characteristics. These modifications have profound implications for the performance and application of liquid crystals in displays and other devices, highlighting the impact of fluorination in advanced material synthesis (Hird, 2007).

Safety And Hazards

“N-Isopropyl-3-fluoroaniline” is considered hazardous. If inhaled, it is advised to move the victim into fresh air and give artificial respiration if necessary . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If the compound comes into contact with the eyes, they should be rinsed with pure water for at least 15 minutes . If ingested, the mouth should be rinsed with water, but vomiting should not be induced .

Propriétés

IUPAC Name |

3-fluoro-N-propan-2-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c1-7(2)11-9-5-3-4-8(10)6-9/h3-7,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKLSPPNBXPEEJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=CC=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90561635 |

Source

|

| Record name | 3-Fluoro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Isopropyl-3-fluoroaniline | |

CAS RN |

121431-27-4 |

Source

|

| Record name | 3-Fluoro-N-(propan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90561635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

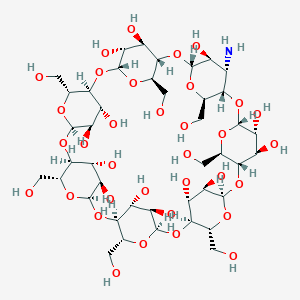

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B50129.png)

![5,7-Dihydroindolo[2,3-b]carbazole](/img/structure/B50162.png)